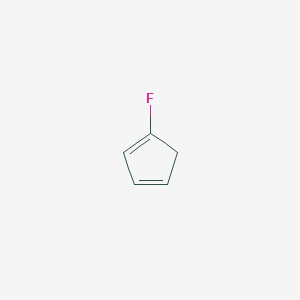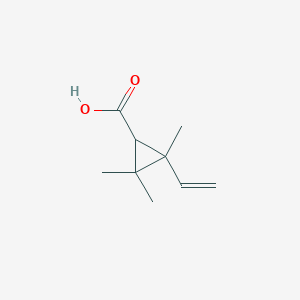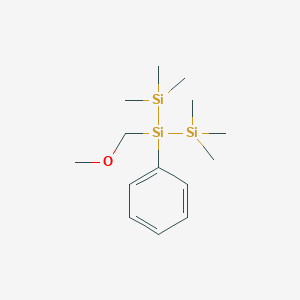
1-Fluorocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and a fluorine atom attached to one of the carbons. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorocyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the fluorination of cyclopenta-1,3-diene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, to prevent the decomposition of the diene structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Diels-Alder Reactions: As a conjugated diene, it readily participates in Diels-Alder cycloaddition reactions with dienophiles to form six-membered ring adducts.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form 1,2- and 1,4-addition products.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically conducted at room temperature or slightly elevated temperatures using electron-deficient dienophiles.
Electrophilic Addition: Strong acids like HBr are used, with the reaction conditions varying based on the desired product (kinetic vs. thermodynamic control).
Major Products Formed:
Diels-Alder Adducts: Formation of six-membered ring compounds.
Addition Products: Formation of 1,2- and 1,4-addition products depending on the reaction conditions.
Applications De Recherche Scientifique
1-Fluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Fluorocyclopenta-1,3-diene in chemical reactions involves the interaction of its conjugated π-electron system with various reagents. In Diels-Alder reactions, the compound acts as a diene, forming a cyclic transition state with the dienophile, leading to the formation of a cyclohexene product . The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene: Lacks the fluorine atom, making it less reactive in certain reactions.
1,3-Butadiene: A simpler conjugated diene with different reactivity and stability profiles.
Isoprene: Another conjugated diene with applications in polymer synthesis.
Uniqueness: 1-Fluorocyclopenta-1,3-diene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated dienes. The fluorine atom can enhance the compound’s stability and influence its behavior in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
105955-56-4 |
|---|---|
Formule moléculaire |
C5H5F |
Poids moléculaire |
84.09 g/mol |
Nom IUPAC |
1-fluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5F/c6-5-3-1-2-4-5/h1-3H,4H2 |
Clé InChI |
BKCDSYUMWOBEJI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)


![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)


